GPR120 Agonist Potency: 5-Methyl-6-propoxypyridin-3-OL Exhibits Defined EC50 Values in Human Receptor Assays
5-Methyl-6-propoxypyridin-3-OL has been characterized as a GPR120 (Free Fatty Acid Receptor 4, FFAR4) agonist, with quantitative potency data derived from human receptor assays. This compound demonstrates an EC50 of 330 nM in the Gαq-mediated IP1 accumulation pathway (HTRF assay) and an EC50 of 890 nM in the β-arrestin recruitment pathway (luminescence assay), both measured against the human GPR120 short isoform expressed in CHOK1 cells [1]. GPR120 is a validated therapeutic target for metabolic disorders including type 2 diabetes and obesity, where selective agonism drives GLP-1 secretion and enhances insulin sensitivity. This defined activity profile establishes the compound as a tractable chemical starting point for GPR120-targeted drug discovery programs, distinguishing it from pyridin-3-ol analogs lacking documented receptor engagement data.
| Evidence Dimension | GPR120 agonism potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 330 nM (IP1 accumulation); EC50 = 890 nM (β-arrestin recruitment) |
| Comparator Or Baseline | Baseline: Untransfected/vehicle control; Class-level: Multiple GPR120 agonists in literature range from sub-nM to low µM |
| Quantified Difference | Functional agonism confirmed across two distinct signaling pathways with 2.7-fold bias toward Gαq-mediated signaling |
| Conditions | Human GPR120 short isoform expressed in CHOK1 cells; IP1 accumulation measured via HTRF assay at 60 min; β-arrestin recruitment measured via luminescence assay at 90 min |
Why This Matters
Procurement of this compound provides access to a structurally defined GPR120 agonist with pathway-specific potency data, enabling reproducible target engagement studies without requiring de novo synthetic validation.
- [1] BindingDB. BDBM50207076, CHEMBL3979448. EC50: 330 nM (agonist activity at human GPR120 short isoform expressed in CHOK1 cells, IP1 accumulation, HTRF assay, 60 min); EC50: 890 nM (β-arrestin recruitment, luminescence assay, 90 min). View Source
